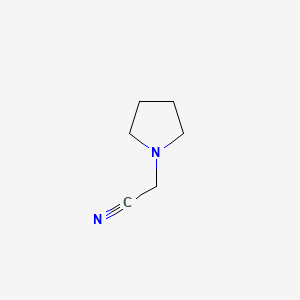1-Pyrrolidineacetonitrile
CAS No.: 29134-29-0
Cat. No.: VC2313108
Molecular Formula: C6H10N2
Molecular Weight: 110.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 29134-29-0 |
|---|---|
| Molecular Formula | C6H10N2 |
| Molecular Weight | 110.16 g/mol |
| IUPAC Name | 2-pyrrolidin-1-ylacetonitrile |
| Standard InChI | InChI=1S/C6H10N2/c7-3-6-8-4-1-2-5-8/h1-2,4-6H2 |
| Standard InChI Key | NPRYXVXVLCYBNS-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)CC#N |
| Canonical SMILES | C1CCN(C1)CC#N |
Introduction
Chemical Structure and Fundamental Properties
Molecular Structure and Identification
1-Pyrrolidineacetonitrile features a pyrrolidine ring with an acetonitrile (-CH₂CN) functional group attached to the nitrogen atom. This structure combines the heterocyclic nature of pyrrolidine with the reactive nitrile functionality, creating a compound with distinctive chemical behavior.
Related Compounds and Derivatives
Structural Analogs
The search results indicate limited direct information about 1-Pyrrolidineacetonitrile specifically, but do mention related compounds that can inform our understanding:
4-hydroxy-2-oxo-1-pyrrolidineacetonitrile
This derivative, described in patent literature (JPS63132872A), contains the core 1-pyrrolidineacetonitrile structure with additional functional groups. The patent indicates a melting point of 140-141°C for this compound . The presence of this derivative in patent literature suggests potential pharmaceutical or chemical applications.
Pyridylacetonitrile
The synthesis of this related compound is described in detail in Chinese patent CN102838531A . While structurally different (containing a pyridine ring instead of pyrrolidine), the acetonitrile functional group and synthetic approaches may provide insights relevant to 1-Pyrrolidineacetonitrile.
Component Analysis
Table 3.1: Properties of Component and Related Structures
Synthesis Methods and Approaches
Pyridylacetonitrile Synthesis Model
The patent CN102838531A describes a high-yield synthesis of pyridylacetonitrile that could potentially be adapted for pyrrolidine-based nitriles :
This approach demonstrates that nitrile compounds can be synthesized with high yield and purity under relatively mild conditions. The key advantage of this method is that it "can accomplish at normal temperatures and pressures, and reaction conditions is gentle, and technology is simple" .
Optimization Considerations
Based on the information provided for related compounds, several factors appear critical for successful synthesis of nitrile compounds:
-
Temperature control during initial reaction stages (maintaining below 7°C initially)
-
Appropriate solvent selection (trichloromethane for initial reactions, acetic solutions for cyanide addition)
-
Precise catalyst management (particularly for reduction steps)
-
Effective extraction and purification protocols to achieve high purity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume